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molecular formula C8H9NO2 B194378 4-Hydroxyphenylacetamide CAS No. 17194-82-0

4-Hydroxyphenylacetamide

Cat. No. B194378
M. Wt: 151.16 g/mol
InChI Key: YBPAYPRLUDCSEY-UHFFFAOYSA-N
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Patent
US05855885

Procedure details

Methyl 4-Hydroxyphenylacetate (4) (0.83 g) was dissolved in saturated methanolic ammonia (30 ml) and placed in a thick walled tube with Teflon screw cap. The solution was stirred in this sealed tube at room temperature for 72 hours. Reaction mixture was concentrated and redissolved in methanol-chloroform (2:8 volume by volume, 75 ml). No crystallization occurred so the solution was concentrated to half its volume and hexane was added with heating. Cooling to 0° C. gave crystals of 4-Hydroxyphenylacetamide (13) (0.524 g). This was confirmed by spectroscopy--1H NMR (d6DMSO+CF3CO2D) δ 3.23 (s, 2 H), 6.63 (d, 2 H), 7.00 (d, 2 H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C)=O)=[CH:4][CH:3]=1.[NH3:13]>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:13])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
30 mL
Type
reactant
Smiles
N
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred in this sealed tube at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
screw cap
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methanol-chloroform (2:8 volume by volume, 75 ml)
CUSTOM
Type
CUSTOM
Details
No crystallization
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to half its volume and hexane
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to 0° C.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.524 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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